7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound belongs to the 3,7-dihydro-1H-purine-2,6-dione scaffold, characterized by a xanthine-derived core with substitutions at positions 3, 7, and 8. The methyl group at position 3 stabilizes the tautomeric form of the purine ring. This structural combination may optimize pharmacokinetic properties, balancing solubility and membrane permeability .
Properties
Molecular Formula |
C14H22N4O3S |
|---|---|
Molecular Weight |
326.42 g/mol |
IUPAC Name |
7-hexyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H22N4O3S/c1-3-4-5-6-7-18-10-11(15-14(18)22-9-8-19)17(2)13(21)16-12(10)20/h19H,3-9H2,1-2H3,(H,16,20,21) |
InChI Key |
USGFPCLMRHCKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a hexyl halide, followed by the introduction of the thioether group through a nucleophilic substitution reaction with 2-hydroxyethylthiol. The reaction conditions often require the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. Additionally, it may interact with enzymes involved in metabolic pathways, thereby modulating their activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key analogs and their substituents:
*Estimated based on molecular formula.
Key Observations:
Position 7 Modifications: The hexyl group in the target compound confers higher lipophilicity compared to shorter chains (e.g., methyl in or hydroxyethyl in Etophylline). This may enhance tissue penetration but reduce aqueous solubility .
Position 8 Substituents: The (2-hydroxyethyl)thio group in the target compound combines sulfur’s nucleophilicity with a hydroxyl group’s polarity, enabling hydrogen bonding and metabolic stability. This contrasts with mercapto (-SH) groups (), which are more reactive but prone to oxidation . Amino-substituted analogs (e.g., ) show adenosine receptor activity, while thioether derivatives (e.g., ) may target enzymes like SIRT3 .
Position 3 Substituents :
- Methyl (target) and ethyl () groups are common, stabilizing the purine ring without significant steric hindrance. Cyclopropyl () may enhance metabolic resistance by blocking cytochrome P450 oxidation .
Pharmacological and Functional Insights
- SIRT3 Inhibition : The 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold () inhibits SIRT3, a mitochondrial deacetylase. The target compound’s thioether group may retain this activity but with reduced reactivity compared to mercapto derivatives .
- Adenosine Receptor Modulation: Analogs with amino or benzylamino groups at position 8 () exhibit high A2A receptor affinity. The target’s thioether group likely shifts activity toward non-receptor targets (e.g., enzymes) .
- SARS-CoV-2 Protease Inhibition : A related compound with a (2-hydroxyethyl)thio group () showed improved binding due to smaller size. The target’s hexyl chain may reduce efficacy unless compensatory interactions occur .
Biological Activity
7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, often referred to as a purine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a hexyl group and a thioether functionality.
Chemical Structure
The molecular formula of the compound is , and it features a purine base that is known for its role in various biological processes. The presence of the hexyl and hydroxyethylthio groups may influence its solubility and interaction with biological targets.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antioxidant Activity : Many purine derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antitumor Activity : Preliminary investigations into similar compounds have shown promise in inhibiting cancer cell proliferation.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes involved in metabolic pathways.
Study 1: Antioxidant Potential
A study conducted on related purine derivatives demonstrated significant antioxidant activity through the inhibition of lipid peroxidation in vitro. The results indicated that the presence of hydroxyalkyl groups enhances the scavenging ability of free radicals.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 7-Hexyl... | 25 | Moderate |
| Control | 15 | High |
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of similar purine derivatives. The findings suggested that these compounds could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 100 | 40 |
| IL-6 | 80 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
